molecular formula C10H18O B1144606 1-Cyclohexyl-2-buten-1-ol CAS No. 18736-82-8

1-Cyclohexyl-2-buten-1-ol

Cat. No.: B1144606
CAS No.: 18736-82-8
M. Wt: 154.25
InChI Key:
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Description

1-Cyclohexyl-2-buten-1-ol is an organic compound with the molecular formula C10H18O It is a cyclohexyl derivative of butenol, characterized by the presence of a cyclohexyl group attached to a butenol backbone

Scientific Research Applications

1-Cyclohexyl-2-buten-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.

    Biology: The compound’s potential biological activity is of interest in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-buten-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with crotonaldehyde. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of cyclohexylideneacetaldehyde. This method allows for the efficient production of the compound on a larger scale, utilizing catalysts such as palladium or platinum to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-buten-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexyl-2-buten-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield cyclohexylbutanol, typically using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, sulfonyl chlorides.

Major Products Formed:

    Oxidation: Cyclohexyl-2-buten-1-one.

    Reduction: Cyclohexylbutanol.

    Substitution: Various substituted cyclohexylbutenols depending on the reagent used.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-buten-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl group allows it to form hydrogen bonds with active sites, influencing the activity of enzymes and other proteins. The cyclohexyl group provides hydrophobic interactions, further stabilizing these interactions and enhancing the compound’s biological activity.

Comparison with Similar Compounds

    Cyclohexanol: Similar in structure but lacks the butenyl group, making it less reactive in certain chemical reactions.

    Cyclohexylmethanol: Contains a methanol group instead of a butenol group, leading to different chemical properties and reactivity.

    Cyclohexyl-2-buten-1-one: An oxidized form of 1-Cyclohexyl-2-buten-1-ol, with distinct chemical and biological properties.

Uniqueness: this compound is unique due to its combination of a cyclohexyl group and a butenol backbone. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile in various chemical reactions and applications. Its ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, further enhances its utility in scientific research and industrial applications.

Properties

IUPAC Name

(E)-1-cyclohexylbut-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h2,6,9-11H,3-5,7-8H2,1H3/b6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIIBXRIIUAFOT-QHHAFSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79605-62-2
Record name 1-Cyclohexyl-2-buten-1-ol (c,t)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079605622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: Does this research offer any insights into the potential applications of 1-cyclohexyl-2-buten-1-ol?

A2: Unfortunately, the research primarily focuses on identifying the presence of novel compounds, including this compound, within the treated Oroxylum indicum [, ]. It does not investigate the potential applications or bioactivities of this specific compound. Further research is necessary to explore its potential uses in areas such as medicine, agriculture, or material science.

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